(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
Overview
Description
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound characterized by the presence of a furan ring substituted with a bromophenyl group and a nitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one typically involves the condensation of 5-(4-bromophenyl)furan-2-carbaldehyde with 4-nitroacetophenone under basic conditions. The reaction is usually carried out in the presence of a base such as potassium hydroxide or sodium hydroxide in an ethanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the desired product is formed.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of iodinated or other substituted derivatives.
Scientific Research Applications
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of (E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the nitrophenyl group suggests potential interactions with electron-rich sites, while the bromophenyl group may facilitate binding through halogen bonding.
Comparison with Similar Compounds
Similar Compounds
- (E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
- (E)-3-[5-(4-fluorophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
- (E)-3-[5-(4-methylphenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one
Uniqueness
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one is unique due to the presence of the bromophenyl group, which can participate in halogen bonding and influence the compound’s reactivity and binding properties. This distinguishes it from similar compounds with different substituents, such as chlorine, fluorine, or methyl groups.
Properties
IUPAC Name |
(E)-3-[5-(4-bromophenyl)furan-2-yl]-1-(4-nitrophenyl)prop-2-en-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H12BrNO4/c20-15-5-1-14(2-6-15)19-12-10-17(25-19)9-11-18(22)13-3-7-16(8-4-13)21(23)24/h1-12H/b11-9+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVEYLUKYPQYSDE-PKNBQFBNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(O2)C=CC(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CC=C(O2)/C=C/C(=O)C3=CC=C(C=C3)[N+](=O)[O-])Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H12BrNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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